molecular formula C12H11ClFN3O3S2 B2568971 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034579-46-7

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2568971
CAS No.: 2034579-46-7
M. Wt: 363.81
InChI Key: WYDXSQPJDKONNI-UHFFFAOYSA-N
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Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidin-3-yl group linked via an ether bond to a sulfonylated thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidin-3-yl intermediate: This involves the reaction of pyrrolidine with appropriate sulfonyl chlorides under basic conditions.

    Attachment of the thiophene ring: The thiophene ring is introduced through a nucleophilic substitution reaction.

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final coupling: The pyrrolidin-3-yl intermediate is coupled with the pyrimidine core under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
  • 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Uniqueness

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine stands out due to the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3S2/c13-10-1-2-11(21-10)22(18,19)17-4-3-9(7-17)20-12-15-5-8(14)6-16-12/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDXSQPJDKONNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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